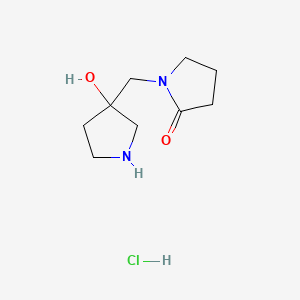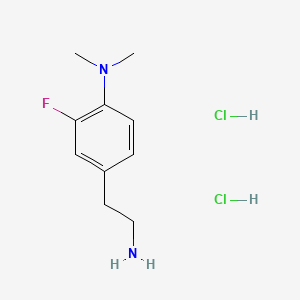
4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, methods for synthesizing similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Chemical Reactions Analysis
The compound, being an aromatic amine, might undergo reactions typical of amines and aromatic compounds. This could include electrophilic aromatic substitution, reactions with acids and bases, and potentially reactions involving the aminoethyl and dimethylamine groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Amines typically have higher boiling points than similar-sized molecules due to hydrogen bonding, and the presence of the aromatic ring could also influence properties like solubility .Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis
Compounds similar to "4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride" often serve as intermediates in the synthesis of pharmaceuticals and complex organic molecules. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, involves cross-coupling reactions that could be analogous to the transformations this compound might undergo (Qiu et al., 2009).
Photodynamic Therapy (PDT)
Fluorinated compounds are explored for their potential in photodynamic therapy, a treatment that involves light-sensitive drugs and a light source to destroy cancer cells. The fluorine atom's ability to modulate the electronic properties of molecules can enhance their photophysical characteristics, making them suitable for such applications.
Neurological Research
Arylethylamine compounds, which share a structural resemblance with the compound , have been studied for their effects on the central nervous system, including as ligands for dopamine receptors. This research is critical for developing treatments for neuropsychiatric disorders (Jůza et al., 2022).
Environmental and Toxicological Studies
The presence and degradation of fluorinated organic compounds in the environment is a significant area of research due to their persistence and potential toxicological effects. Studies on compounds like 2,4-D herbicide toxicity provide insights into the environmental impact of such chemicals (Zuanazzi et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-aminoethyl)-2-fluoro-N,N-dimethylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2.2ClH/c1-13(2)10-4-3-8(5-6-12)7-9(10)11;;/h3-4,7H,5-6,12H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKPHCIKBXJQPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)CCN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does 4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride (DMAB) exert its neuroprotective effects in glaucoma?
A1: The research suggests that DMAB's neuroprotective effects are mediated through its action as an agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) []. While the exact mechanism is not fully elucidated in this paper, activation of α7 nAChRs on retinal ganglion cells (RGCs) is believed to trigger downstream signaling pathways that promote cell survival. This is supported by the observation that co-administration of an α7 nAChR antagonist, MLA, blocked the neuroprotective effect of DMAB [].
Q2: How does the neuroprotective efficacy of 4-(2-Aminoethyl)-2-fluoro-N,N-dimethylbenzenamine dihydrochloride (DMAB) compare to other α7 nAChR agonists in the glaucoma model?
A2: The study tested various α7 nAChR agonists and found that they exhibited different levels of neuroprotection in the rat glaucoma model. While DMAB did demonstrate a protective effect, it was not as potent as some of the other agonists tested. PHA-543613 and PNU-282987 provided the highest degree of RGC survival, followed by nicotine, SEN 12333, tropisetron, 3-Bromocytisine, and then DMAB []. This suggests that while activation of α7 nAChR is a promising therapeutic target, further research is needed to optimize the efficacy of different agonists like DMAB.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


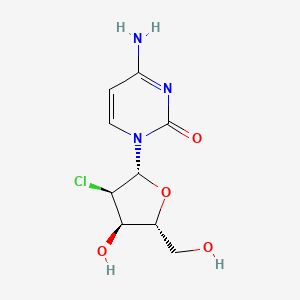
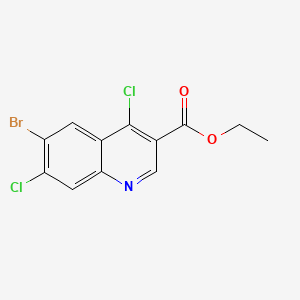
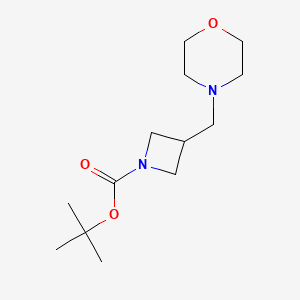

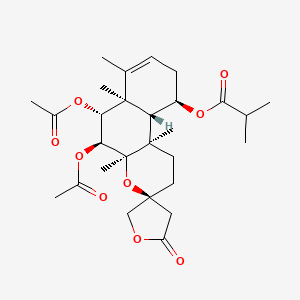

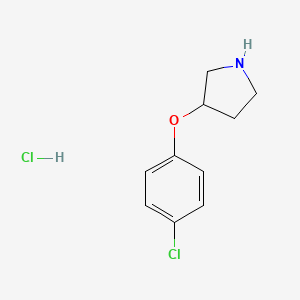


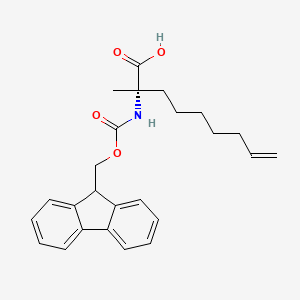
![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)
